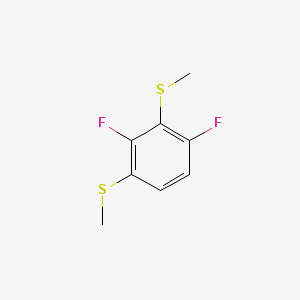
(2,4-Difluoro-1,3-phenylene)bis(methylsulfane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Difluoro-1,3-phenylene)bis(methylsulfane) is an organic compound characterized by the presence of two fluorine atoms and two methylsulfane groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluoro-1,3-phenylene)bis(methylsulfane) typically involves the reaction of 2,4-difluorobenzene with methylsulfane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of (2,4-Difluoro-1,3-phenylene)bis(methylsulfane) may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(2,4-Difluoro-1,3-phenylene)bis(methylsulfane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler sulfides.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2,4-Difluoro-1,3-phenylene)bis(methylsulfane) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2,4-Difluoro-1,3-phenylene)bis(methylsulfane) exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(2,4-Dichloro-1,3-phenylene)bis(methylsulfane): Similar structure but with chlorine atoms instead of fluorine.
(2,4-Dibromo-1,3-phenylene)bis(methylsulfane): Similar structure but with bromine atoms instead of fluorine.
Uniqueness
(2,4-Difluoro-1,3-phenylene)bis(methylsulfane) is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its chloro and bromo counterparts .
Properties
Molecular Formula |
C8H8F2S2 |
|---|---|
Molecular Weight |
206.3 g/mol |
IUPAC Name |
1,3-difluoro-2,4-bis(methylsulfanyl)benzene |
InChI |
InChI=1S/C8H8F2S2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3 |
InChI Key |
RCQNTOIGPGNDKI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=C(C=C1)F)SC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,5,7-trione](/img/structure/B14772969.png)
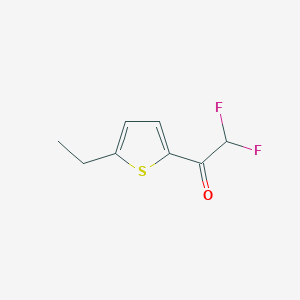
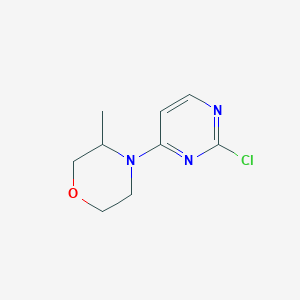
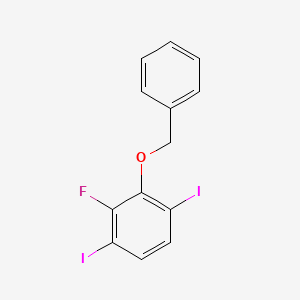
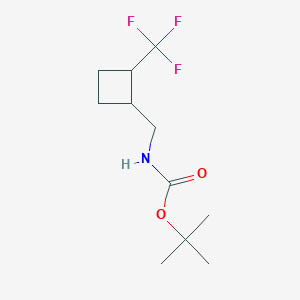
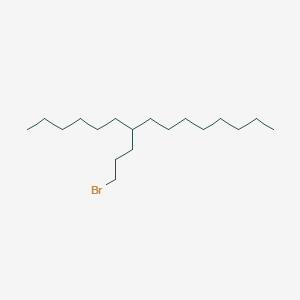
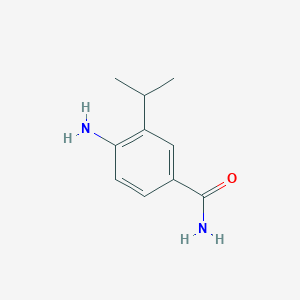

![(1S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14773019.png)


![2-[3-[1,1-Dimethyl-3-(4-sulfobutyl)-1,3-dihydro-benzo[e]indol-2-ylidene]-propenyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium hydroxide, inner salt, sodium salt](/img/structure/B14773035.png)

